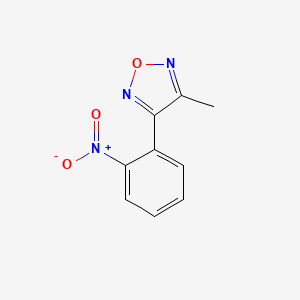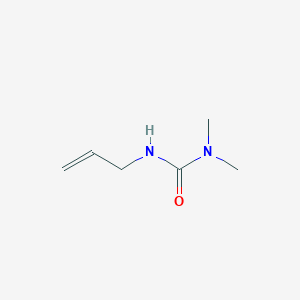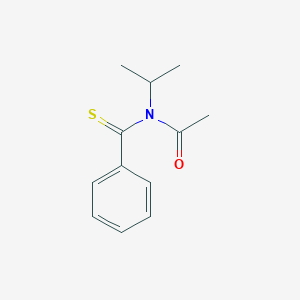![molecular formula C22H24N4O2 B14386651 N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea CAS No. 87653-44-9](/img/structure/B14386651.png)
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea involves several stepsThe reaction conditions typically involve the use of mucochloric acid and benzene as starting materials, with subsequent modifications to introduce the desired substituents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antifungal and antitumor agent. In medicine, it is being investigated for its potential therapeutic effects. Additionally, it has applications in the agricultural industry as a plant growth regulator and crop protection agent .
Wirkmechanismus
The mechanism of action of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea can be compared with other pyridazine derivatives, such as 5-chloro-6-phenylpyridazin-3(2H)-one and N’-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N,N-diphenylurea These compounds share similar structural features but differ in their substituents and bioactivities
Eigenschaften
CAS-Nummer |
87653-44-9 |
|---|---|
Molekularformel |
C22H24N4O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]-3-phenylurea |
InChI |
InChI=1S/C22H24N4O2/c27-21-15-14-20(18-10-4-1-5-11-18)25-26(21)17-9-3-8-16-23-22(28)24-19-12-6-2-7-13-19/h1-2,4-7,10-15H,3,8-9,16-17H2,(H2,23,24,28) |
InChI-Schlüssel |
VSFJVDBNVAQRNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCCNC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



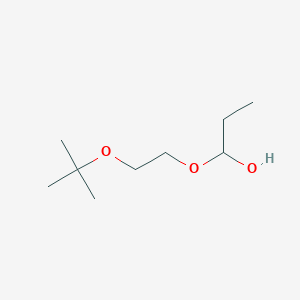
![N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium](/img/structure/B14386586.png)
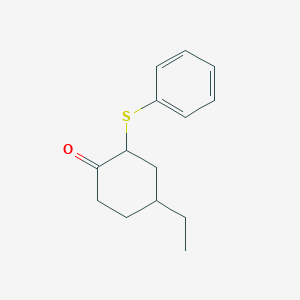
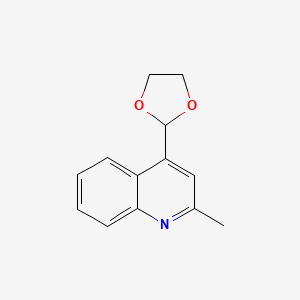
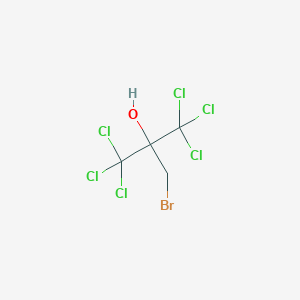
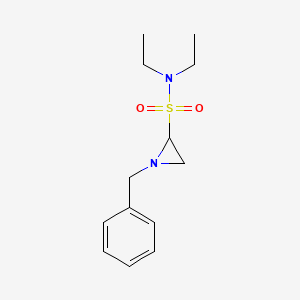
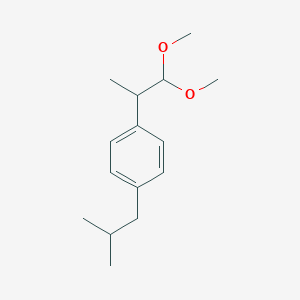

![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)
